Home > Products > Screening Compounds P140022 > N,5-dimethylpyridine-3-sulfonamide
N,5-dimethylpyridine-3-sulfonamide -

N,5-dimethylpyridine-3-sulfonamide

Catalog Number: EVT-13299966
CAS Number:
Molecular Formula: C7H10N2O2S
Molecular Weight: 186.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N,5-Dimethylpyridine-3-sulfonamide can be synthesized through various chemical processes involving pyridine derivatives. It belongs to the class of sulfonamides, which are known for their antibacterial properties and utility in various pharmaceutical applications. Sulfonamides are classified as aromatic compounds due to the presence of a benzene-like ring structure in pyridine.

Synthesis Analysis

Methods and Technical Details

The synthesis of N,5-dimethylpyridine-3-sulfonamide typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 3-aminopyridine or similar pyridine derivatives.
  2. Diazotization Reaction: The initial step may involve diazotization, where sodium nitrite is used to convert the amine into a diazonium salt under acidic conditions, followed by treatment with sulfonyl chloride to introduce the sulfonamide group .
  3. Sulfonylation: The introduction of the sulfonyl group can be achieved through reactions involving thionyl chloride or other sulfonating agents, which react with the diazonium salt .
  4. Methylation: Methyl groups can be introduced using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
3 AminopyridineDiazotizationDiazonium SaltSulfonylationN 5 Dimethylpyridine 3 sulfonamide\text{3 Aminopyridine}\xrightarrow{\text{Diazotization}}\text{Diazonium Salt}\xrightarrow{\text{Sulfonylation}}\text{N 5 Dimethylpyridine 3 sulfonamide}
Chemical Reactions Analysis

Reactions and Technical Details

N,5-Dimethylpyridine-3-sulfonamide participates in various chemical reactions typical for sulfonamides:

  1. Acid-Base Reactions: The sulfonamide group can act as a weak acid, allowing it to participate in acid-base reactions.
  2. Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonyl group can be replaced by other nucleophiles.
  3. Condensation Reactions: It can also react with electrophiles to form more complex structures, often utilized in synthesizing biologically active compounds.
Mechanism of Action

Process and Data

The mechanism of action for N,5-dimethylpyridine-3-sulfonamide resembles that of other sulfonamides, primarily acting as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication.

The biochemical pathway can be summarized as follows:

  1. Inhibition of Dihydropteroate Synthase: The compound competes with para-aminobenzoic acid (PABA) for binding to DHPS.
  2. Disruption of Folate Synthesis: This inhibition leads to reduced production of folate, essential for nucleic acid synthesis in bacteria.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

N,5-Dimethylpyridine-3-sulfonamide exhibits several key physical and chemical properties:

  • Appearance: Typically a white crystalline solid.
  • Melting Point: The melting point is generally reported around 150–160 °C.
  • Solubility: Soluble in polar solvents like water and ethanol; less soluble in non-polar solvents.
  • Stability: Stable under normal laboratory conditions but sensitive to strong acids and bases.
Applications

Scientific Uses

N,5-Dimethylpyridine-3-sulfonamide has several notable applications:

  1. Pharmaceuticals: Utilized in the development of antibacterial agents due to its mechanism of action against bacterial enzymes.
  2. Organic Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.
  3. Research Tool: Used in biochemical studies to explore metabolic pathways involving folate synthesis.
Historical Context and Evolution of Sulfonamide-Based Therapeutics

Emergence of Sulfonamides in Antimicrobial Drug Development

The discovery of sulfonamides represents one of the most pivotal breakthroughs in antimicrobial chemotherapy. In 1932, Bayer chemist Josef Klarer observed that the red dye Prontosil (sulfonamidochrysoidine) exhibited remarkable antibacterial effects against streptococcal infections in mice, though it showed no activity in in vitro settings. This paradox was resolved when French researcher Ernest Fourneau demonstrated in 1936 that Prontosil functioned as a prodrug, metabolically converted to the active agent sulfanilamide (4-aminobenzenesulfonamide) within biological systems [2] [6]. Gerhard Domagk's successful use of Prontosil to treat his daughter's streptococcal infection in 1934 provided dramatic clinical validation, earning him the 1939 Nobel Prize in Physiology or Medicine and launching the "sulfa craze" in therapeutic development [6].

The period immediately following Prontosil's introduction witnessed explosive innovation in sulfonamide chemistry aimed at optimizing antimicrobial efficacy:

  • Sulfapyridine (1938): Became the first effective agent against bacterial pneumonia
  • Sulfathiazole (1939): Widely deployed during World War II for wound infections
  • Sulfadiazine (1941): Established as a gold standard for toxoplasmosis treatment in combination with pyrimethamine [1]
  • Sulfamethazine/Sulfadimethoxine (1940s): Revolutionized veterinary medicine for livestock respiratory and gastrointestinal infections [2] [7]

Table 1: Early Sulfonamide Derivatives and Their Therapeutic Applications

CompoundIntroduction YearPrimary Clinical ApplicationMolecular Innovation
Prontosil1932Streptococcal infectionsFirst sulfonamide prodrug
Sulfapyridine1938Pneumonia treatmentPyridine substituent
Sulfathiazole1939Battlefield wound infectionsThiazole heterocycle
Sulfadiazine1941Toxoplasmosis/burn infectionsPyrimidine moiety
SulfamethazineMid-1940sLivestock respiratory infectionsDimethylpyrimidine enhancement
Sulfaquinoxaline1948Poultry coccidiosis controlQuinoxaline system (veterinary-specific)

The structural evolution of sulfonamides followed a consistent pharmacophore pattern: an aromatic amine (para-aminobenzenesulfonamide) essential for antibacterial activity through competitive inhibition of dihydropteroate synthase in bacterial folate synthesis [1] [9]. This foundational scaffold enabled rapid diversification, with over 5,000 sulfonamide derivatives synthesized by 1945. Veterinary applications emerged in 1937 with sulfanilamide's use against bovine mastitis, followed by systematic incorporation into poultry feeds by 1948 to prevent coccidiosis—marking the beginning of widespread agricultural applications [7]. The subsequent development of sulfamethoxazole (paired with trimethoprim) created synergistic bactericidal effects through sequential folate pathway inhibition, sustaining clinical utility amid rising antibiotic resistance [2] [4].

Role of N,5-Dimethylpyridine-3-Sulfonamide in Modern Medicinal Chemistry

N,5-Dimethylpyridine-3-sulfonamide exemplifies the strategic refinement of sulfonamide architecture for targeted therapeutic applications. Characterized by its pyridine-3-sulfonamide core with methyl substitutions at the ring C5 position and sulfonamide nitrogen, this compound represents a deliberate departure from classical antibacterial sulfonamides. Its design incorporates three critical structural innovations:

  • Pyridine heterocycle replacement: The pyridine system replaces the traditional aniline ring, eliminating the allergy-inducing aromatic amine while enhancing metabolic stability
  • Regioselective methylation: C5-methylation optimizes steric and electronic properties for target binding
  • N-methyl sulfonamide: Lowers pKa to favor membrane permeability and blood-brain barrier penetration [4] [8]

This compound's significance resides in its function as a versatile intermediate and pharmacophore in carbonic anhydrase (CA)-targeted drug discovery. Unlike early sulfonamides that non-selectively inhibited multiple CA isoforms, N,5-dimethylpyridine-3-sulfonamide enables precise targeting of disease-associated isoforms through strategic positioning of its pyridine nitrogen and methyl groups. X-ray crystallography confirms that the pyridine nitrogen forms a coordinate bond with the zinc ion in the CA active site, while the sulfonamide group anchors the molecule via hydrogen bonding to Thr199 and Thr200 residues [5] [8]. The methyl substituents control orientation within the hydrophobic pocket, enabling isoform discrimination.

Table 2: Structural Evolution from Classical to Contemporary Sulfonamides

Structural FeatureEarly SulfonamidesN,5-Dimethylpyridine-3-SulfonamideTherapeutic Impact
Core aromatic systemAniline (aromatic amine)5-MethylpyridineEliminates allergic potential; enhances stability
Sulfonamide substitutionPrimary (-SO₂NH₂)N-methylated (-SO₂NHCH₃)Optimizes pKa for membrane penetration
Key binding interactionsH-bonding via NH₂ & amineZn²⁺ coordination via pyridine NEnhanced target affinity & specificity
Design paradigmBroad antibacterial activitySelective enzyme inhibitionTargeted therapy with reduced off-target effects

Structure-activity relationship (SAR) studies reveal stringent requirements for CA inhibition efficacy:

  • Pyridine ring position: 3-Sulfonamide configuration shows 10-fold greater CA II/IX affinity versus 2- or 4-substituted isomers
  • C5 methylation: Enhances hydrophobic contact with CA IX Val131 residue (selectivity driver)
  • N-methylation: Maintains inhibitory potency while improving pharmacokinetic properties [8] [9]

In oncology applications, this compound serves as the zinc-binding domain in inhibitors targeting hypoxia-inducible CA isoforms (CA IX/XII), which regulate tumor pH and metastasis. Hybrid molecules combining N,5-dimethylpyridine-3-sulfonamide with ureido or thioureido linkers demonstrate nanomolar CA IX inhibition (Kᵢ = 0.2-8.3 nM) and >1000-fold selectivity over off-target isoforms like CA I/II [8]. Molecular modeling confirms that the methylpyridine moiety positions the attached pharmacophore toward the CA IX hydrophobic gate, enabling selective interactions not achievable with classical benzenesulfonamides.

Table 3: Binding Interactions of N,5-Dimethylpyridine-3-Sulfonamide Derivatives

Target EnzymeBinding Affinity (Kᵢ nM)Key Molecular InteractionsBiological Consequence
CA I250-980Weak H-bonding; no hydrophobic contactMinimal inhibition → reduced side effects
CA II5.8-12.4Zn²⁺ coordination; H-bond to Thr199/Thr200Limited activity at physiological doses
CA IX0.2-0.9Zn²⁺ coordination; hydrophobic packing with Val131Selective tumor growth suppression
CA XII0.7-3.1Zn²⁺ coordination; H-bond network with Gln92Antimetastatic activity

Beyond oncology, the compound's fragment-like properties (MW < 200 Da; cLogP ≈ 0.9) make it an ideal building block for central nervous system (CNS) agents. Unmethylated analogs show potent inhibition of neuronal CA isoforms (CA VII/XIII) relevant to epilepsy, leading to derivatives with anticonvulsant activity [4]. Modern drug design exploits these properties through fragment-based approaches, where N,5-dimethylpyridine-3-sulfonamide serves as the zinc-anchoring component in:

  • Multitarget kinase-CA inhibitors: Hybrids with vemurafenib-like scaffolds for melanoma
  • Anticonvulsant prototypes: Conjugates with amino acid carriers for brain delivery
  • Theranostic agents: Fluorescent-tagged derivatives for CA IX imaging and inhibition [5] [8]

Properties

Product Name

N,5-dimethylpyridine-3-sulfonamide

IUPAC Name

N,5-dimethylpyridine-3-sulfonamide

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C7H10N2O2S/c1-6-3-7(5-9-4-6)12(10,11)8-2/h3-5,8H,1-2H3

InChI Key

MLPNEKBLGUGZJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)S(=O)(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.